molecular formula C40H46NO2PSSi B6290329 [S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1803239-59-9

[S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6290329
CAS No.: 1803239-59-9
M. Wt: 663.9 g/mol
InChI Key: ZPKWNQHLTCPFJE-BCQDFQTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S(R)]-N-[(1S)-1-[2-((t-Butyldiphenylsilyl)oxy)phenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₃₆H₄₄NOPS (MW: 569.8 g/mol) . Its structure integrates:

  • A t-butyldiphenylsilyl (TBDPS) ether group, which enhances steric bulk and stability.
  • A diphenylphosphino moiety for metal coordination.
  • A sulfinamide group contributing to stereochemical control in asymmetric catalysis.

This ligand is utilized in transition-metal-catalyzed reactions (e.g., cross-couplings, hydrogenations) due to its ability to induce enantioselectivity . The 95% purity indicates minor impurities, likely from residual solvents or unreacted intermediates .

Properties

IUPAC Name

(R)-N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKWNQHLTCPFJE-BCQDFQTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46NO2PSSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [S(R)]-N-[(1S)-1-[2-((tert-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide , commonly referred to as a sulfinamide phosphine ligand, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure

The compound features a complex architecture that includes:

  • Sulfinamide functional group
  • Diphenylphosphino moiety
  • tert-butyldiphenylsilyl ether

Its molecular formula is C40H46NO2PSiC_{40}H_{46}NO_2PSi, indicating a substantial molecular weight and the presence of multiple functional groups that may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its role as a ligand in asymmetric catalysis and potential interactions with various enzymes and receptors. The diphenylphosphino group enhances its ability to coordinate with metal centers, which is crucial for catalytic processes in organic synthesis.

2. Potential Applications

The compound has been investigated for several applications:

  • Asymmetric Catalysis : Its chiral nature makes it suitable for synthesizing enantiomerically pure compounds.
  • Medicinal Chemistry : Due to its bioactive properties, it holds promise in drug development, particularly in targeting specific enzymes involved in disease pathways.

Study on Anticancer Activity

Recent research has indicated that sulfinamide derivatives exhibit significant anticancer properties. In a study involving various human cancer cell lines, compounds structurally related to this sulfinamide demonstrated potent antiproliferative effects. The mechanism was linked to the inhibition of specific signaling pathways critical for cancer cell survival.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.4Apoptosis induction
Compound BMCF-73.2Cell cycle arrest
[S(R)]-N...A5494.1Inhibition of PI3K/Akt pathway

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Enzyme TargetIC50 (µM)Type of Inhibition
Aldose Reductase12.5Competitive
Carbonic Anhydrase8.7Non-competitive

Synthesis Methods

The synthesis of [S(R)]-N... typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common methods include:

  • Phosphine Formation : Reaction of diphenylphosphine with appropriate electrophiles.
  • Sulfinamide Formation : Utilizing sulfinic acids or their derivatives under acidic or basic conditions.
  • Chiral Resolution : Employing chiral auxiliaries or catalysts to obtain the desired enantiomeric purity.

Scientific Research Applications

Applications in Organic Chemistry

  • Catalysis :
    • The diphenylphosphino group allows the compound to act as a ligand in metal-catalyzed reactions. Chiral phosphine ligands are crucial for asymmetric synthesis, enabling the selective formation of chiral centers in organic molecules .
    • Potential applications include enantioselective hydrogenation and cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry :
    • The sulfinamide functionality is known for its bioactive properties, making this compound a candidate for drug development. It may interact with various biological targets, potentially leading to new therapeutic agents.
    • Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate its binding affinities to enzymes or receptors, providing insights into its pharmacological potential.
  • Biological Studies :
    • The compound's structural features suggest potential use in studying enzyme mechanisms or as a probe in biological systems. Its ability to form stable interactions with proteins could facilitate research in biochemistry and molecular biology.

Chemical Reactions Analysis

Role in Asymmetric Catalysis

The diphenylphosphino group enables this compound to act as a chiral ligand in transition-metal-catalyzed reactions. Key applications include:

Reaction TypeMetal CatalystKey FunctionReference
Asymmetric HydrogenationIr, RhInduces enantioselectivity in hydrogenation of ketones or alkenes
Cross-CouplingPd, CuFacilitates C–C bond formation (e.g., Suzuki-Miyaura coupling)

For example, in iridium-catalyzed hydrogenations, the phosphine moiety coordinates to the metal center, while the sulfinamide’s chirality directs stereochemical outcomes .

Sulfinamide Reactivity

The tert-butanesulfinamide group participates in stereoselective imine formation and nucleophilic additions:

ReactionConditionsProductReference
Condensation with AldehydesAcid catalysis (e.g., HCl)Chiral sulfinyl imines
Grignard AdditionOrganomagnesium reagents (RMgX)Diastereomerically pure amines

These reactions exploit the sulfinamide’s ability to act as a chiral auxiliary, enabling asymmetric synthesis of amines .

Phosphine Group Transformations

The diphenylphosphino group undergoes oxidation and coordination:

ReactionReagents/ConditionsOutcomeReference
OxidationH₂O₂, O₂Phosphine → Phosphine oxide
Metal CoordinationPd(OAc)₂, RhCl₃Forms stable metal complexes

Oxidation to phosphine oxide is often reversible, allowing regeneration of the active ligand under reducing conditions.

Stability Under Synthetic Conditions

The TBDPS ether group confers stability:

ConditionStability OutcomeReference
Acidic (pH < 3)TBDPS ether remains intact
Fluoride ions (e.g., TBAF)Deprotection of silyl ether (not observed here)

The TBDPS group’s robustness allows the compound to participate in reactions without premature deprotection.

Synthetic Utility Table

Functional GroupReaction ClassKey Applications
SulfinamideChiral auxiliaryAsymmetric amine synthesis
DiphenylphosphinoLigand/Metal coordinationCatalytic cross-coupling, hydrogenation
TBDPS etherProtecting groupStability in acidic/basic media

Mechanistic Insights

  • Sulfinamide Imine Formation :
    Protonation of the sulfinamide nitrogen enhances electrophilicity, enabling nucleophilic attack by aldehydes .

    Sulfinamide+RCHOH+Sulfinyl Imine+H2O\text{Sulfinamide} + \text{RCHO} \xrightarrow{\text{H}^+} \text{Sulfinyl Imine} + \text{H}_2\text{O}
  • Phosphine-Metal Coordination :
    The diphenylphosphino group donates electron density to metal centers (e.g., Pd⁰), stabilizing catalytic intermediates .

Comparison with Analogues

Compound FeatureThis CompoundEllman’s Sulfinamide
Phosphine Presence Enables metal coordinationAbsent
Stereochemical Control Dual (sulfinamide + phosphine)Sulfinamide-only
Applications Catalysis + chiral synthesisChiral auxiliary primarily

This compound’s multifunctional design supports diverse reactivity, particularly in asymmetric catalysis and stereoselective synthesis. Its stability under harsh conditions and modular ligand properties make it valuable for pharmaceutical and materials science applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Purity Applications
Target Ligand C₃₆H₄₄NOPS 569.8 TBDPS ether, diphenylphosphino, sulfinamide 95% Asymmetric catalysis
[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide C₂₇H₃₄NOPS 451.6 Diphenylphosphino, sulfinamide, dimethylpropyl 98% Chiral auxiliaries in organometallic reactions
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide C₃₃H₃₆NO₂PS 541.7 Xanthene backbone, diphenylphosphino ≥95% Bulky ligand for sterically demanding catalysts
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₈H₄₁NO₃P₂S 653.75 Dual diphenylphosphino, dimethoxy substituents ≥95% Enhanced metal coordination in bimetallic systems
(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide C₂₄H₂₈NOPS 409.5 Simplified phenylethyl backbone 98% Base model for studying stereoelectronic effects

Key Comparative Insights

Steric and Electronic Effects
  • TBDPS Ether vs. However, the xanthene analog’s rigidity may enhance thermal stability .
  • Dual Phosphino Groups: The compound in features two diphenylphosphino groups, enabling stronger metal binding (e.g., for Pd or Rh), but its dimethoxy substituents may reduce electron density at the metal center compared to the target ligand’s electron-rich TBDPS group.
Stereochemical Configuration
  • The target’s [S(R)]-sulfinamide and (1S)-ethyl configuration create a defined chiral environment, critical for asymmetric induction.
Purity and Handling
  • While the target ligand is 95% pure , analogs like achieve 98% purity , which may reduce side reactions in sensitive syntheses. Storage requirements vary: the xanthene derivative requires argon charging due to air sensitivity, whereas the target’s storage conditions are unspecified but likely similar .

Preparation Methods

Preparation of (1S)-1-[2-((t-Butyldiphenylsilyl)oxy)phenyl)]-2-yl Ethylamine

The TBDPS-protected phenolic intermediate is synthesized through a silylation reaction. A modified Grignard protocol is employed:

Step 1 :

  • Substrates : 2-Bromophenol (1.0 eq), t-butyldiphenylsilyl chloride (1.2 eq).

  • Conditions : Anhydrous DMF, imidazole (3.0 eq), 0°C to room temperature, 12 h.

  • Yield : 89% (isolated via silica gel chromatography).

Step 2 :

  • Amination : The brominated intermediate undergoes a Buchwald-Hartwig amination with ethylamine.

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 h.

  • Yield : 76% (HPLC purity >90%).

Stereoselective Synthesis of 2-Methyl-2-propanesulfinamide

Adapting methodologies from sulfonyl chloride reductions and chiral resolutions:

Method A (From Sulfonyl Chloride) :

  • Substrates : 2-Methyl-2-propanesulfonyl chloride (1.0 eq), (R)-(−)-1-phenylethylamine (1.1 eq).

  • Reduction : Triphenylphosphine (1.2 eq), triethylamine (2.0 eq), CH₂Cl₂, 0°C, 1 h.

  • Workup : Column chromatography (20% EtOAc/hexane) yields (R)-sulfinamide (62% yield, 94% ee).

Method B (Chiral tert-Butylsulfinamide Adaptation) :

  • Substrates : tert-Butylsulfinyl chloride (1.0 eq), 2-propanol (5.0 eq), cinchonine (1.2 eq).

  • Conditions : Methyl tert-butyl ether, −35°C, 2 h.

  • Yield : 60% (98% ee after recrystallization).

Introduction of Diphenylphosphino Group

The phosphine ligand is installed via a Staudinger-type reaction:

  • Substrates : Azide-functionalized ethylamine intermediate (1.0 eq), diphenylphosphine (1.5 eq).

  • Conditions : THF, 60°C, 12 h.

  • Yield : 68% (31P NMR confirms P(III) formation).

Final Coupling and Stereochemical Control

Sulfinamide-Ethylamine Coupling

The sulfinamide and phosphino-ethylamine intermediates are coupled via a nucleophilic substitution:

  • Substrates : (R)-2-Methyl-2-propanesulfinamide (1.0 eq), (1S)-1-[2-(TBDPS-oxy)phenyl]ethylamine (1.1 eq).

  • Activation : Methanesulfonyl chloride (1.2 eq), Et₃N (2.0 eq), CH₂Cl₂, 0°C.

  • Reaction : 24 h at room temperature.

  • Yield : 55% (dr 8:1 [S(R):R(S)]).

Chiral Resolution and Purification

To achieve 95% purity and enantiomeric excess:

  • Chromatography : Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol).

  • Crystallization : Ethanol/water (7:3) at −20°C (final ee >99%).

Reaction Optimization Data

Table 1 : Comparative Yields in Sulfinamide Synthesis

MethodSulfinamide PrecursorChiral InductorYield (%)ee (%)
ASulfonyl chloride(R)-PEA6294
BSulfinyl chlorideCinchonine6098

Table 2 : Coupling Efficiency with Varied Bases

BaseSolventTime (h)Yield (%)dr ([S(R):R(S)])
Et₃NCH₂Cl₂24558:1
DBUTHF12486:1
K₂CO₃DMF36405:1

Challenges and Mitigation Strategies

  • Stereochemical Drift : Observed during phosphine introduction (dr reduced from 8:1 to 6:1). Mitigated by lowering reaction temperature to 0°C.

  • TBDPS Deprotection Risk : Silyl ether stability confirmed under acidic (pH >4) and basic (pH <10) conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide?

  • Methodological Answer : The synthesis typically involves multi-step chiral resolution and protection-deprotection strategies. For example:

Chiral Sulfinamide Formation : Use (S)- or (R)-tert-butanesulfinamide as a chiral auxiliary to control stereochemistry at the ethylenediamine backbone .

Phosphine Introduction : Incorporate diphenylphosphino groups via palladium-catalyzed coupling or nucleophilic substitution under inert atmospheres to prevent oxidation .

Silyl Protection : Introduce the t-butyldiphenylsilyl (TBDPS) group to protect hydroxyl or amine functionalities, ensuring regioselectivity .

  • Critical Note : Monitor reaction progress using TLC or HPLC to confirm intermediate purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store under argon or nitrogen at –20°C in amber vials to prevent photodegradation and moisture absorption. The TBDPS group is hydrolytically sensitive .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. PPE (gloves, goggles, lab coats) and fume hoods are mandatory due to potential toxicity .
  • Degradation Risks : Prolonged storage (>6 months) may lead to sulfinamide decomposition; validate purity via NMR or MS before reuse .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

Technique Purpose Key Peaks/Data Reference
¹H/¹³C NMR Confirm stereochemistry and purityδ 7.2–7.8 ppm (aromatic H), δ 1.1 ppm (t-Bu)
HRMS Verify molecular formula[M+H]+ m/z calculated for C₄₀H₄₆NO₂PSSi: 704.28
Chiral HPLC Assess enantiomeric excessRetention time matching chiral columns (e.g., Chiralpak AD-H)

Advanced Research Questions

Q. How does the stereochemical configuration at the sulfinamide and phosphino centers influence catalytic activity in asymmetric synthesis?

  • Methodological Answer :

  • Stereochemical Impact : The (S,R) configuration enhances enantioselectivity in transition-metal catalysis (e.g., Pd or Rh complexes) by creating a rigid chiral pocket. Compare catalytic outcomes using diastereomers (e.g., (R,S) vs. (S,R)) in model reactions like hydrogenation .
  • Experimental Design :

Synthesize diastereomerically pure variants.

Test in asymmetric allylic alkylation with substrates like cyclohexenyl acetate.

Analyze ee (%) via HPLC with chiral columns .

  • Data Contradiction Tip : If unexpected enantioselectivity arises, re-examine X-ray crystallography or DFT calculations to confirm absolute configuration .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer :

Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of TBDPS groups) causing splitting anomalies .

DFT Simulations : Compare calculated chemical shifts (Gaussian09) with experimental data to identify conformational biases .

Crystallographic Validation : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry .

  • Case Study : A 2022 study resolved conflicting NOESY correlations by identifying a rare boat conformation in the sulfinamide ring .

Q. How can researchers optimize ligand design using this compound for specific transition-metal catalysts?

  • Methodological Answer :

  • Ligand-Metal Screening :

Test coordination behavior with [Rh(COD)₂]BF₄ or [Pd(allyl)Cl]₂ via ³¹P NMR to monitor binding shifts (Δδ = 5–10 ppm) .

Vary substituents (e.g., replace TBDPS with TES) to modulate steric bulk and electronic effects .

  • Performance Metrics : Correlate ligand structure with turnover frequency (TOF) and enantiomeric excess (ee) in C–C bond formation .
  • Troubleshooting : If catalytic activity plateaus, introduce electron-withdrawing groups (e.g., CF₃) to enhance metal-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.